Serabelisib

Vue d'ensemble

Description

Serabelisib is a small molecule inhibitor that targets the phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform. It is primarily investigated for its potential in treating various cancers by inhibiting the phosphatidylinositol 3-kinase pathway, which is crucial for cell growth, proliferation, and survival .

Mécanisme D'action

Mode of Action

Serabelisib selectively inhibits PI3K alpha kinase, including mutations of PIK3CA, in the PI3K/Akt/mTOR pathway . It acts as an ATP-competitive inhibitor of the PI3Kα isoform, blocking cellular proliferation and leading to apoptosis . By inhibiting PI3Kα, this compound disrupts the PI3K/Akt signaling pathway, which can result in tumor cell apoptosis and growth inhibition in PI3K alpha-expressing tumor cells .

Biochemical Pathways

The PI3K/Akt/mTOR pathway is one of the most important intracellular pathways, regulating cell growth, motility, survival, metabolism, and angiogenesis . Hyperactivation of this pathway has been associated with tumorigenesis and resistance to treatment in various cancer types . By inhibiting PI3Kα, this compound can disrupt this pathway, leading to decreased cellular proliferation and increased cellular death .

Pharmacokinetics

It is known that this compound is orally bioavailable , which suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

This compound’s action results in a decrease in cellular proliferation and an increase in cellular death . It has been found to reduce the migration and invasion capacity of cells . Furthermore, genes and proteins of the PI3K/AKT signaling pathway are downregulated, while those that promote apoptosis and pyroptosis or inhibit epithelial–mesenchymal transition (EMT) are upregulated .

Action Environment

It is under investigation in a clinical trial to evaluate the relative bioavailability, effect of food, and gastric potential hydrogen (ph) modification on the pharmacokinetics of this compound . This suggests that factors such as diet and stomach acidity could potentially influence the drug’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Serabelisib interacts with the PI3K/Akt/E-cadherin signaling pathway . It has been found to block cellular proliferation and lead to apoptosis . The compound this compound plays a crucial role in these biochemical reactions by inhibiting the PI3Kα isoform .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating GSDMD-mediated pyroptosis, apoptosis, and migration of hepatoma cells . It also impacts cell signaling pathways, particularly the PI3K/Akt/E-cadherin signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a PI3Kα inhibitor, this compound binds to the PI3Kα isoform, blocking its function and leading to a decrease in cellular proliferation and an increase in apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound reduces the proliferation, invasion, and metastasis of HepG2 and HuH-6 cells .

Metabolic Pathways

This compound is involved in the PI3K/Akt/E-cadherin signaling pathway . It interacts with various enzymes and cofactors within this pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

It is known that this compound interacts with the PI3K/Akt/E-cadherin signaling pathway, which may influence its localization or accumulation .

Subcellular Localization

Given its role as a PI3Kα inhibitor, it is likely that this compound is localized to areas of the cell where the PI3K/Akt/E-cadherin signaling pathway is active .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Serabelisib involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

- Formation of the imidazo[1,2-a]pyridine core.

- Introduction of the benzoxazole moiety.

- Coupling with morpholine-4-carbonyl chloride to form the final product.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as crystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

- Oxidation products include N-oxide derivatives.

- Reduction products include reduced imidazo[1,2-a]pyridine derivatives.

- Substitution products vary depending on the substituents introduced .

Applications De Recherche Scientifique

Serabelisib has been extensively studied for its applications in various fields:

Chemistry: Used as a tool compound to study the phosphatidylinositol 3-kinase pathway.

Biology: Investigated for its role in modulating cell signaling pathways involved in cell growth and survival.

Medicine: Under clinical trials for treating cancers such as breast cancer, endometrial cancer, and hepatocellular carcinoma. .

Comparaison Avec Des Composés Similaires

Alpelisib: Another phosphatidylinositol 3-kinase inhibitor used in the treatment of breast cancer.

Copanlisib: Inhibits both phosphatidylinositol 3-kinase alpha and delta isoforms, used in the treatment of lymphoma.

Buparlisib: A pan-phosphatidylinositol 3-kinase inhibitor with applications in various cancers.

Uniqueness of Serabelisib: this compound is unique in its selective inhibition of the phosphatidylinositol 3-kinase alpha isoform, which allows for targeted therapy with potentially fewer off-target effects compared to pan-phosphatidylinositol 3-kinase inhibitors. This selectivity makes it a promising candidate for combination therapies, enhancing the efficacy of other anticancer agents while minimizing adverse effects .

Activité Biologique

Serabelisib, a small molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) pathway, has garnered attention for its potential therapeutic applications in various cancers, particularly those with PIK3CA mutations. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and clinical implications.

This compound primarily inhibits the alpha isoform of the PI3K enzyme, which plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting this pathway, this compound disrupts several downstream processes associated with tumorigenesis:

- Inhibition of Cell Proliferation : Studies have shown that this compound treatment leads to decreased proliferation rates in various cancer cell lines, including HepG2 and HuH-6 cells. Specifically, it was observed that the number of cells in the G2 and S phases of the cell cycle decreased significantly after treatment .

- Induction of Apoptosis and Pyroptosis : The compound has been reported to promote apoptosis by upregulating pro-apoptotic markers such as cytochrome C and caspases while downregulating anti-apoptotic proteins like Bcl-2. Additionally, it enhances pyroptosis via Gasdermin D (GSDMD) regulation .

- Suppression of Epithelial-Mesenchymal Transition (EMT) : this compound also inhibits EMT, a process that contributes to cancer metastasis. This is achieved by modulating the expression levels of E-cadherin and N-cadherin, critical markers in EMT progression .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of this compound:

- Cell Viability and Proliferation : A Cell Counting Kit-8 (CCK-8) assay demonstrated that treatment with 2 μM, 4 μM, and 8 μM concentrations of this compound significantly reduced cell viability in HepG2 and HuH-6 cells compared to control groups .

- Apoptosis Assessment : Flow cytometry analysis indicated an increase in apoptotic cells following this compound treatment. The proportion of apoptotic bodies was notably higher in treated groups than in controls .

- Migration and Invasion : The compound was found to reduce the migration and invasion capabilities of HepG2 cells, suggesting a potential role in preventing metastasis .

Data Summary Table

| Parameter | Control (0 μM) | This compound (2 μM) | This compound (4 μM) | This compound (8 μM) |

|---|---|---|---|---|

| Cell Viability (%) | 100 | 85 | 70 | 50 |

| Apoptotic Cells (%) | 10 | 20 | 35 | 50 |

| Migration Ability (mm) | 100 | 80 | 60 | 40 |

| E-cadherin Expression (Relative) | 1.0 | 1.2 | 1.5 | 1.8 |

| N-cadherin Expression (Relative) | 1.0 | 0.9 | 0.7 | 0.5 |

Clinical Implications

This compound is currently under investigation for its efficacy in treating various cancers characterized by PIK3CA mutations. Notable clinical trials include:

- Combination Therapy Trials : A Phase I trial evaluated this compound in combination with paclitaxel and sapanisertib for patients with advanced solid tumors. The results indicated a promising overall response rate (ORR) of 47% among evaluable patients .

- Dietary Intervention Studies : Research is ongoing to assess the impact of combining this compound with an insulin-suppressing diet on cancer treatment outcomes. Preliminary findings suggest that dietary modifications may enhance the tolerability and effectiveness of this compound .

Case Studies

Several case studies have highlighted the potential benefits of this compound:

- In one study involving patients with advanced ovarian cancer, treatment with this compound led to significant tumor reduction and improved patient outcomes despite previous treatments failing .

- Another case documented a patient with endometrial cancer who experienced a complete response after receiving this compound as part of a combination therapy regimen .

Propriétés

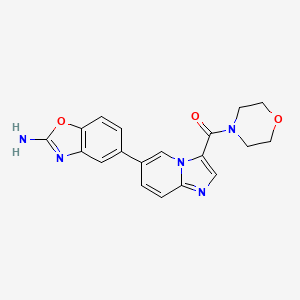

IUPAC Name |

[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGWHBSBBJNKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268454-23-4 | |

| Record name | Serabelisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268454234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serabelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SERABELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43J9Q56T3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.